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molecular formula C13H11Cl2N3O2 B8502731 2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide

2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide

Cat. No. B8502731
M. Wt: 312.15 g/mol
InChI Key: DIHWTKQEQVRSQI-UHFFFAOYSA-N
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Patent
US09446034B2

Procedure details

A solution of 3-[(2,5-dichloro-4-pyridinyl)amino]benzoic acid (500 mg, 1.766 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (339 mg, 1.766 mmol) and 1-hydroxybenzotriazole (HOBT) (270 mg, 1.766 mmol) in N,N-dimethylformamide (3532 μl) was stirred at room temperature for 30 min. To this solution O-methylhydroxylamine(aminoxy)methane (148 mg, 1.766 mmol) was then added and stirred for another 10 min. The reaction mixture was cooled using an ice water bath. Then diisopropylethylamine (617 μl, 3.53 mmol) was added. After the addition was finished, the reaction mixture was stirred at room temperature overnight. The reaction mixture was followed by HPLC and LCMS. The final crude material was worked up by addition of saturated aqueous NaHCO3 and CH2Cl2. Organic phase was washed with brine then dried over MgSO4. The solution was filtered and solvent was removed by evaporation. The oil like crude material was loaded on silica column and eluted with MeOH in CH2Cl2 with NH4OH 0.1% to give the target compound 2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide (320 mg, 1.025 mmol, 58.0% yield) as a yellow solid; MS; M(C13H11Cl2N3O2)=312.15, (M+H)+=312, 313.9; 1H NMR (400 MHz, CHLOROFORM-d) ppm 9.66 (br. s., 1 H) 9.60 (br. s., 1 H) 8.20 (s, 1 H) 7.49-7.61 (m, 3 H) 7.24 (s, 1 H) 7.09-7.16 (m, 1 H) 3.90 (s, 3 H).
Name
3-[(2,5-dichloro-4-pyridinyl)amino]benzoic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
3532 μL
Type
solvent
Reaction Step One
[Compound]
Name
O-methylhydroxylamine(aminoxy)methane
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
617 μL
Type
reactant
Reaction Step Three
[Compound]
Name
final crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=2)C(O)=O)[C:5]([Cl:18])=[CH:4][N:3]=1.C[N:20]([CH3:29])CCCN=C=NCC.[OH:30]N1C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C.[C:49]([O-])(O)=[O:50].[Na+]>CN(C)C=O.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:17]=[CH:16][CH:15]=[CH:11][C:10]=2[C:29]([NH:20][O:50][CH3:49])=[O:30])[C:5]([Cl:18])=[CH:4][N:3]=1 |f:4.5|

Inputs

Step One
Name
3-[(2,5-dichloro-4-pyridinyl)amino]benzoic acid
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)NC=1C=C(C(=O)O)C=CC1)Cl
Name
Quantity
339 mg
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
270 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
3532 μL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
O-methylhydroxylamine(aminoxy)methane
Quantity
148 mg
Type
reactant
Smiles
Step Three
Name
Quantity
617 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
final crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed by evaporation
WASH
Type
WASH
Details
eluted with MeOH in CH2Cl2 with NH4OH 0.1%

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC1=C(C(=O)NOC)C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.025 mmol
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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